molecular formula C13H15Cl2NO B6207786 [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703781-55-7

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No. B6207786
CAS RN: 2703781-55-7
M. Wt: 272.2
InChI Key:
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Description

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is involved in the modulation of pain, stress, and addiction. JDTic has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and drug addiction.

Mechanism of Action

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acts as a selective antagonist of KOR, which means that it blocks the binding of endogenous ligands, such as dynorphin, to KOR. This results in the inhibition of KOR-mediated signaling pathways, which are involved in the modulation of pain, stress, and addiction.
Biochemical and Physiological Effects:
[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to produce a wide range of biochemical and physiological effects, depending on the specific experimental conditions and animal models used. For example, [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models. This suggests its potential use as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol in lab experiments is its high selectivity and specificity for KOR. This allows researchers to investigate the specific role of KOR in various physiological and pathological processes without affecting other opioid receptors. However, one of the limitations of using [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is its relatively low potency, which means that high concentrations of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol may be required to produce significant effects.

Future Directions

There are several future directions for the research on [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol. First, further studies are needed to investigate the potential therapeutic applications of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol in the treatment of depression, anxiety, and drug addiction. Second, more research is needed to elucidate the specific signaling pathways and mechanisms involved in the effects of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol on KOR. Finally, the development of more potent and selective KOR antagonists may lead to the discovery of novel therapeutic agents for various disorders.

Synthesis Methods

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenylacetonitrile with cyclohexanone to form a key intermediate. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to yield [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.

Scientific Research Applications

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been widely used in scientific research to investigate the role of KOR in various physiological and pathological processes. For example, [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to block the aversive effects of stress and anxiety in animal models, suggesting its potential use as an antidepressant and anxiolytic agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the reaction of 3,4-dichlorophenylmagnesium bromide with 1,5-cyclooctadiene followed by reduction with lithium aluminum hydride to obtain the intermediate 5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptane. This intermediate is then reacted with formaldehyde and hydrogen chloride to obtain the final product [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.", "Starting Materials": [ "3,4-dichlorobenzene", "magnesium", "bromine", "1,5-cyclooctadiene", "lithium aluminum hydride", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "1. Formation of 3,4-dichlorophenylmagnesium bromide by reacting 3,4-dichlorobenzene with magnesium and bromine in diethyl ether.", "2. Addition of 1,5-cyclooctadiene to the reaction mixture obtained in step 1 and stirring for several hours to obtain the intermediate 5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptane.", "3. Reduction of the intermediate obtained in step 2 with lithium aluminum hydride in tetrahydrofuran to obtain the intermediate 5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptane.", "4. Reaction of the intermediate obtained in step 3 with formaldehyde and hydrogen chloride in ethanol to obtain the final product [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol." ] }

CAS RN

2703781-55-7

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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